molecular formula C11H15NO3 B13571800 5-(1-Methylcyclohexyl)isoxazole-3-carboxylic Acid

5-(1-Methylcyclohexyl)isoxazole-3-carboxylic Acid

Cat. No.: B13571800
M. Wt: 209.24 g/mol
InChI Key: AWFMVJFSNUICMW-UHFFFAOYSA-N
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Description

5-(1-Methylcyclohexyl)isoxazole-3-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often focus on scalability and cost-effectiveness. The use of metal-free synthetic routes is gaining popularity due to the lower costs and reduced environmental impact. These methods include the use of enamine-triggered [3+2]-cycloaddition reactions and solvent-free synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylcyclohexyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the isoxazole ring or the carboxylic acid group.

    Substitution: Substitution reactions can occur at the isoxazole ring or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

5-(1-Methylcyclohexyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methylcyclohexyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methylisoxazole-3-carboxylic Acid: Similar in structure but with a methyl group instead of a cyclohexyl group.

    5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid: Contains a methoxyphenyl group instead of a cyclohexyl group.

    3-Isoxazolecarboxylic Acid, 5-methyl-, methyl ester: A methyl ester derivative of the isoxazole carboxylic acid

Uniqueness

5-(1-Methylcyclohexyl)isoxazole-3-carboxylic Acid is unique due to the presence of the 1-methylcyclohexyl group, which can impart different steric and electronic properties compared to other isoxazole derivatives.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(1-methylcyclohexyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-11(5-3-2-4-6-11)9-7-8(10(13)14)12-15-9/h7H,2-6H2,1H3,(H,13,14)

InChI Key

AWFMVJFSNUICMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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